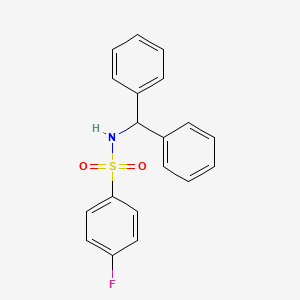

N-(diphenylmethyl)-4-fluorobenzenesulfonamide

Description

N-(Diphenylmethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a diphenylmethyl group attached to the nitrogen atom of a 4-fluorobenzenesulfonamide core. Sulfonamides are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding and structural modularity, enabling applications as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

Molecular Formula |

C19H16FNO2S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-benzhydryl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C19H16FNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H |

InChI Key |

FUBHLJWJTBEEOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds as follows:

A base, such as potassium carbonate (KCO) or triethylamine, is typically employed to neutralize the generated HCl, driving the reaction to completion.

Experimental Conditions and Yields

In a representative procedure from Ambeed:

-

Reactants : 4-Fluorobenzenesulfonyl chloride (2.1 g), diphenylmethylamine (1.83 g).

-

Solvent : Dimethylformamide (DMF, 15 mL).

-

Base : Potassium carbonate (1.39 g).

-

Temperature : Reflux at 50–100°C for 3–4 hours.

-

Workup : Filtration, reduced-pressure distillation, and recrystallization from methanol.

This method is favored for its simplicity and scalability, though the use of DMF necessitates careful solvent removal due to its high boiling point.

Alternative Synthesis via Halogenated Intermediates

Patented methods describe the use of halogenated intermediates to construct the sulfonamide backbone. While these approaches are less direct, they offer improved control over regioselectivity and impurity profiles.

Bromide-Mediated Coupling

A patent by Google Patents outlines a bromide-based strategy for related sulfonamides, adaptable to this compound:

-

Reactants : 2-Bromo-1-(4-fluorophenyl)-1-phenylethanone, 4-methyl-3-oxo-N-phenylpentamide.

-

Solvent : Isopropanol or n-butanol.

-

Base : Cesium carbonate (CsCO) or sodium hydride (NaH).

-

Temperature : Reflux for 2–6 hours.

This method highlights the importance of solvent polarity, with C3–C5 alcohols (e.g., isopropanol) enhancing reaction efficiency compared to polar aprotic solvents like DMF.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal solvent-dependent yields:

Isopropanol emerges as superior due to its moderate polarity and ease of removal, while CsCO outperforms KCO in deprotonating the amine.

Temperature and Reaction Time

Elevated temperatures (80–100°C) reduce reaction times from 24 hours to 2–4 hours but risk thermal degradation. A balance is achieved at 60–80°C with continuous stirring.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification often involves recrystallization from methanol or hexane-toluene mixtures. For example:

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfonamide group or to reduce other functional groups within the molecule.

Substitution: The fluorine atom or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of N-(diphenylmethyl)-4-fluorobenzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound has been studied for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Research indicates that modifications to the compound can enhance selectivity and potency against specific bacterial strains, making it a candidate for further pharmacological development.

- Enzyme Inhibition : This compound has been explored as an enzyme inhibitor. For instance, studies have shown that it can interact with various enzymes, potentially modulating their activity and impacting metabolic pathways .

Biological Studies

- Cancer Research : this compound has been evaluated for its antitumor properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 25 | Modulation of apoptotic pathways |

These results suggest that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction .

Material Science

- Synthesis of Advanced Materials : The unique properties of this compound make it useful in the development of advanced materials. Its role as a building block in organic synthesis allows for the creation of more complex molecular architectures, which can be tailored for specific applications, such as improving thermal stability or mechanical strength.

Case Study 1: Antimicrobial Properties

In a study focusing on the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains. The results indicated moderate antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent, although further studies are necessary to elucidate its exact mechanisms of action .

Case Study 2: Cancer Cell Line Studies

A notable investigation evaluated the effects of this compound on various cancer cell lines. The study aimed to determine its cytotoxic effects and mechanisms involved:

- The compound demonstrated significant cytotoxicity against HeLa cells, inducing apoptosis through specific pathways.

- Further studies on MCF-7 cells revealed that it inhibited cell proliferation effectively.

These results underscore the potential therapeutic applications of this compound in oncology .

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the diphenylmethyl and fluorine groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The diphenylmethyl group increases logP compared to smaller substituents (e.g., chlorobenzyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Synthetic Yields : Analogous compounds with fluorobenzenesulfonamide cores (e.g., ) show yields of 85–87%, suggesting robust synthetic accessibility despite bulky substituents.

Key Observations :

- Antimicrobial Activity : Fluorobenzenesulfonamides with extended aryl groups (e.g., compound 5b in ) demonstrate potent antimicrobial effects, likely due to sulfonamide interactions with bacterial dihydropteroate synthase .

- Receptor Modulation: Substituents such as adamantane () or diethylamino groups () confer specificity for targets like CB2 or orexin receptors, whereas the diphenylmethyl group may favor protein-protein interaction interfaces.

Biological Activity

N-(diphenylmethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- CAS Number : 402-46-0

This compound features a sulfonamide group (-SONH) attached to a fluorobenzene ring, which is further substituted with a diphenylmethyl group. The presence of the fluorine atom enhances its lipophilicity and biological activity.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of receptor functions. It interacts with carbonic anhydrases, which are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways and inhibiting tumor growth. For instance, a study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Study on Behavioral Sensitization :

- Objective: To evaluate the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice.

- Methodology: Mice were administered nicotine alongside varying doses of this compound.

- Results: The compound significantly reduced locomotor activity associated with nicotine exposure, indicating its potential role in modulating neuroplasticity .

- Inhibition of Carbonic Anhydrases :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(diphenylmethyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Start with 4-fluorobenzenesulfonyl chloride and diphenylmethylamine under nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., KCO) to deprotonate the amine and drive the reaction .

- Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 80–100°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to improve yields .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Use H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.9 ppm for diphenylmethyl groups) and sulfonamide NH (δ ~10 ppm if present) .

- LC-MS (ESI+) to verify molecular ion peaks (e.g., m/z ~420–470 [M+H] depending on substituents) .

- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Test solubility in DMSO, DMF, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Note limited aqueous solubility due to hydrophobic diphenylmethyl groups .

- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides generally degrade via hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting biological receptors?

- Methodology :

- Synthesize analogs with varied substituents (e.g., halogenation at phenyl rings, methyl/ethyl groups on the sulfonamide nitrogen) .

- Perform receptor binding assays (e.g., CB2 receptor inverse agonism, as in triaryl sulfonamides) using radioligand displacement or fluorescence polarization .

- Correlate electronic effects (Hammett σ values) and steric bulk (Taft parameters) with activity using computational tools like molecular docking .

Q. What strategies mitigate low bioavailability in in vivo studies of sulfonamide derivatives?

- Methodology :

- Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance solubility and prolong half-life .

- Introduce prodrug moieties (e.g., ester linkages) for controlled release, validated via LC-MS/MS pharmacokinetic profiling .

Q. How to resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodology :

- Re-examine reaction conditions for byproducts (e.g., di-sulfonylation, as seen in unintended "double" sulfonamide formation) using high-resolution MS .

- Conduct variable-temperature NMR to assess dynamic processes (e.g., rotational barriers in diphenylmethyl groups) .

Q. What enzymatic assays are suitable for studying sulfonamide metabolism?

- Methodology :

- Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (hydroxylation, dealkylation) via UPLC-QTOF .

- Test CYP450 inhibition potential (e.g., CYP3A4/2D6) using fluorogenic substrates .

Q. How to investigate reaction mechanisms for palladium-catalyzed modifications of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.